N-(Butan-2-yl)-3-methylaniline
Description
Contextualization within Anilines and Secondary Amine Chemistry
Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl (aromatic) groups. wikipedia.orgchemguide.co.uk They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. chemistrystudent.com N-(Butan-2-yl)-3-methylaniline is a secondary amine because its nitrogen atom is bonded to two carbon-containing groups: the 3-methylphenyl group and the butan-2-yl group. wikipedia.orgchemistrystudent.com
As an aniline (B41778) derivative, its amino group is directly attached to a benzene (B151609) ring. ncert.nic.in This direct attachment distinguishes aromatic amines from aliphatic amines. The nitrogen's lone pair of electrons in aromatic amines can be delocalized into the benzene ring's π-system, which reduces the amine's basicity compared to aliphatic amines. wikipedia.orgchemistrystudent.com Aromatic amines are fundamental building blocks in the synthesis of dyes, polymers, and pharmaceuticals. unimed.edu.ng The reactions of this compound, such as acylation, occur at the secondary amine's nitrogen atom, a characteristic reaction for primary and secondary amines where the hydrogen on the nitrogen is replaced by an acyl group to form an amide. ncert.nic.in
Significance of the Butan-2-yl and Methyl Substituents in Organic Synthesis and Molecular Design
The specific substituents on the aniline structure impart distinct properties that are crucial in molecular design and synthesis.
The Butan-2-yl group (also known as the sec-butyl group) is a four-carbon alkyl substituent derived from n-butane by attachment at an internal carbon atom. wikipedia.org A key feature of this group is its chirality; the carbon atom bonded to the nitrogen is a stereocenter. wikipedia.org This introduces the possibility of stereoisomerism, making this compound a chiral molecule. Chiral amines are highly valuable in asymmetric synthesis, where they can be used as resolving agents or as chiral auxiliaries to control the stereochemical outcome of a reaction. The branched nature of the butan-2-yl group also introduces steric bulk near the nitrogen atom, which can influence the molecule's reactivity and conformational preferences.
The Methyl group (-CH₃) is a simple alkyl substituent. When attached to a benzene ring, it acts as a weak electron-donating group through an inductive effect. libretexts.org This electron-donating nature slightly activates the aromatic ring towards electrophilic substitution. libretexts.org Its position at the meta-position (position 3) on the aniline ring directs incoming electrophiles to the ortho and para positions relative to itself, although the directing influence of the powerful amino group dominates. Theoretical studies on substituted anilines show that electron-donating groups can influence molecular properties such as the C-N bond length and the pKa of the amino group. afit.eduresearchgate.net
| Property | Value | Source |
|---|---|---|
| CAS Number | 205262-24-4 | molport.combldpharm.com |
| Molecular Formula | C11H17N | molport.com |
| Molecular Weight | 163.264 g/mol | molport.com |
| Canonical SMILES | CCC(C)Nc1cccc(C)c1 | molport.com |
Overview of Current Research Landscape and Unexplored Methodologies in N-Substituted Aniline Chemistry
The synthesis of N-substituted anilines is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, materials science, and as ligands for catalysis. acs.org Research continually seeks more efficient, sustainable, and versatile synthetic methods.
Traditional methods often require harsh conditions, but recent decades have seen the rise of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds between aryl halides and amines with high generality. acs.org Copper-catalyzed methods, such as the Ullmann condensation, have also seen significant improvements, offering a lower-cost alternative to palladium. nih.govresearchgate.net
Recent advancements focus on expanding the substrate scope and employing more sustainable practices. This includes:
Reductive Amination: The direct coupling of nitroarenes with carbonyl compounds or alcohols offers a more atom-economical route to N-alkylanilines, avoiding the pre-formation of anilines. rsc.org This process often involves catalysts based on earth-abundant metals like cobalt, copper, or manganese. rsc.orgmdpi.com
Photoredox Catalysis: Visible-light-mediated reactions are emerging as a powerful tool. For instance, photoinduced, copper-catalyzed methods have been developed for C-N cross-coupling, sometimes allowing for enantioselective transformations using a single chiral catalyst. nih.gov
Catalyst-Free Methods: Some modern approaches aim to eliminate the need for metal catalysts entirely. A recently reported method describes the synthesis of N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines through a catalyst- and additive-free imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov
For a specific molecule like this compound, many of these advanced methodologies remain unexplored. The application of modern reductive amination techniques, using 1-nitro-3-methylbenzene and butan-2-one as starting materials, could provide a more direct and sustainable synthetic route compared to classical alkylation of 3-methylaniline. Furthermore, the development of an asymmetric synthesis using chiral catalysts to selectively produce one enantiomer of this compound represents a significant and valuable challenge at the intersection of catalysis and synthetic chemistry.
| Methodology | Description | Key Features | Potential for this compound |
|---|---|---|---|
| Palladium-Catalyzed C-N Coupling | Reaction of an aryl halide/triflate with an amine in the presence of a palladium catalyst and a phosphine (B1218219) ligand. acs.org | High generality, widely adopted in industry. | Standard, but potentially costly route from 3-bromo-toluene and sec-butylamine (B1681703). |
| Copper-Catalyzed C-N Coupling | Ullmann-type reaction, often using an aryl halide and an amine with a copper catalyst. nih.govresearchgate.net | Lower cost than palladium, milder conditions than classic Ullmann. | A viable, more economical alternative to palladium catalysis. |
| Reductive Amination of Nitroarenes | Direct coupling of a nitroarene with a ketone or alcohol using a reducing agent and catalyst. rsc.org | Atom-economical, uses readily available starting materials. | Unexplored; could use 1-nitro-3-methylbenzene and butan-2-one. |
| Photoredox Catalysis | Use of visible light to drive C-N bond formation, often with a photocatalyst. nih.gov | Mild conditions, potential for novel reactivity and asymmetric synthesis. | Unexplored; could enable an enantioselective synthesis. |
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-butan-2-yl-3-methylaniline |
InChI |
InChI=1S/C11H17N/c1-4-10(3)12-11-7-5-6-9(2)8-11/h5-8,10,12H,4H2,1-3H3 |
InChI Key |
NBDNKJJPOOYJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butan 2 Yl 3 Methylaniline and Its Derivatives
Direct Alkylation Approaches to Secondary Anilines
Direct N-alkylation of anilines with alkyl halides is a classical method for the formation of C-N bonds. However, this approach is often hampered by issues of overalkylation and the need for harsh reaction conditions.
Utilizing Butan-2-yl Halides and 3-Methylaniline
The direct reaction of 3-methylaniline with a butan-2-yl halide, such as 2-bromobutane (B33332) or 2-iodobutane, can be employed to synthesize N-(butan-2-yl)-3-methylaniline. This nucleophilic substitution reaction typically requires the presence of a base to neutralize the hydrogen halide byproduct and drive the reaction to completion. Common bases used for this purpose include potassium carbonate, sodium bicarbonate, or a tertiary amine like triethylamine. The reaction is generally carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).
A significant drawback of this method is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-di(butan-2-yl)-3-methylaniline. The reactivity of the secondary amine product is often comparable to or even greater than the starting primary amine, making selective mono-alkylation challenging. To circumvent this, a large excess of the aniline (B41778) can be used, although this complicates purification.
Modern cross-coupling methods, such as the Buchwald-Hartwig amination, offer a more controlled and efficient alternative for the synthesis of N-aryl amines. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction couples an amine with an aryl halide or triflate and has become a powerful tool for the formation of C-N bonds with high selectivity and functional group tolerance. wikipedia.orglibretexts.orgorganic-chemistry.org
Optimization of Reaction Conditions, Catalytic Systems, and Solvent Effects
To improve the yield and selectivity of the direct alkylation of 3-methylaniline, various parameters can be optimized. The choice of solvent, base, and catalyst can have a profound impact on the reaction outcome.
Catalytic Systems: A range of transition metal catalysts have been developed to facilitate the N-alkylation of anilines. Iridium and Ruthenium complexes, for instance, have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. acs.orgnih.gov These catalysts often operate via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the aniline. nih.gov Nickel and copper-based catalysts have also been employed for similar transformations.
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can effectively solvate the reactants and intermediates. In some cases, solvent-free conditions or the use of ionic liquids have been explored to enhance reaction efficiency and simplify product isolation.
Base Selection: The strength and nature of the base are critical. Stronger bases can lead to faster reaction rates but may also promote side reactions. Inorganic bases like potassium carbonate and cesium carbonate are commonly used, as are organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Table 1: Influence of Catalytic Systems on N-Alkylation of Anilines
| Catalyst System | Alcohol Substrate | Amine Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| NHC-Ir(III) Complex | Benzyl alcohol | 4-methylaniline | KOtBu | - | 120 | 72 |
| NHC-Ir(III) Complex | Benzyl alcohol | 2-methylaniline | KOtBu | - | 120 | 65 |
| NHC-Ru(II) Complex | Benzyl alcohol | Aniline | KOtBu | - | 120 | Moderate |
| Al2O3-OK | Benzyl chloride | Aniline | - | Acetonitrile | 30 | High |
Stereochemical Control and Diastereoselective Synthesis in Butan-2-yl Aniline Formation
The synthesis of this compound results in a chiral product, as the butan-2-yl group contains a stereocenter. Controlling the stereochemistry of this center is a key challenge. Asymmetric synthesis strategies can be employed to produce enantiomerically enriched or pure forms of the product.
One approach involves the use of chiral catalysts in the N-alkylation reaction. Chiral phosphine (B1218219) ligands, in combination with transition metals like palladium or iridium, have been successfully used in asymmetric amination reactions. acs.org These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other. acs.org
Another strategy is to use a chiral auxiliary. For example, a chiral sulfinamide (Ellman's auxiliary) can be reacted with butan-2-one to form a chiral sulfinylimine. nih.gov Subsequent reaction with an organometallic reagent derived from 3-methylaniline, followed by removal of the auxiliary, can yield the desired chiral amine. nih.gov This method allows for a high degree of stereocontrol. nih.gov
Diastereoselective synthesis can be achieved when one of the reactants is already chiral. For instance, if 3-methylaniline is reacted with a chiral, enantiomerically pure butan-2-yl halide, the resulting product will be a single diastereomer.
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines. wikipedia.orgmasterorganicchemistry.comlabflow.com It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comlabflow.com This two-step, one-pot procedure is often more efficient and selective than direct alkylation. masterorganicchemistry.com
Condensation of 3-Methylaniline with Butan-2-one Followed by Reduction
The synthesis of this compound via reductive amination begins with the condensation of 3-methylaniline and butan-2-one. This reaction is typically acid-catalyzed and forms an imine intermediate. The equilibrium of this reaction can be shifted towards the product by removing the water that is formed as a byproduct.
The resulting imine is then reduced in situ to the final secondary amine product. A variety of reducing agents can be used for this step, each with its own advantages and disadvantages in terms of reactivity and selectivity. wikipedia.orgmasterorganicchemistry.com
Investigation of Reducing Agents and Chemoselectivity
The choice of reducing agent is critical for the success of a reductive amination reaction. The ideal reducing agent should selectively reduce the imine intermediate without affecting the carbonyl starting material or other functional groups present in the molecule.
Sodium Borohydride (B1222165) (NaBH₄): This is a relatively strong reducing agent that can reduce both imines and ketones. wikipedia.orgcommonorganicchemistry.com To achieve selectivity, the imine formation is often allowed to go to completion before the addition of sodium borohydride. commonorganicchemistry.com It is a cost-effective and readily available reagent. mdma.ch
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent than sodium borohydride and is particularly useful for reductive aminations. masterorganicchemistry.comwikipedia.org It is stable in mildly acidic conditions, which are often used to promote imine formation. wikipedia.org A key advantage of sodium cyanoborohydride is its ability to selectively reduce iminium ions in the presence of carbonyl groups. masterorganicchemistry.comreddit.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Also known as STAB, this is another mild and selective reducing agent that is widely used for reductive aminations. wikipedia.orgorganic-chemistry.org It is particularly effective for the reaction of ketones with anilines and can often provide higher yields and fewer side products compared to other borohydride reagents. organic-chemistry.orgresearchgate.net
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to reduce the imine. It is a clean and efficient method, but it may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Selectivity | Typical Solvents | Key Features |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | High | Low | Methanol, Ethanol | Can reduce both imines and carbonyls. wikipedia.orgcommonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Methanol, THF | Stable in mild acid; selective for iminium ions. masterorganicchemistry.comwikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High | DCE, THF, Acetonitrile | Mild and effective for a wide range of substrates. wikipedia.orgorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Pd, Pt) | High | Variable | Ethanol, Ethyl Acetate | Clean method, but can reduce other functional groups. |
Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation
The construction of the aryl-nitrogen bond is a cornerstone of modern synthetic chemistry. Transition metal-catalyzed cross-coupling reactions have become the most powerful and versatile tools for this purpose, largely supplanting classical methods that often require harsh conditions and have limited substrate scope.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing arylamines due to its high efficiency, functional group tolerance, and broad substrate scope. organic-chemistry.org The synthesis of this compound can be envisioned through two primary Buchwald-Hartwig pathways: the coupling of 3-methylaniline with a sec-butyl halide (e.g., 2-bromobutane) or the reaction of sec-butylamine (B1681703) with a 3-halotoluene (e.g., 3-bromotoluene).
The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylamine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of ligand, base, and solvent.
Several generations of phosphine ligands have been developed to facilitate these couplings, including sterically hindered and electron-rich ligands that promote efficient oxidative addition and reductive elimination. researchgate.net
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide/Amine Partner 1 | Amine/Halide Partner 2 | Pd Catalyst / Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 3-Bromotoluene | sec-Butylamine | Pd₂(dba)₃ / XantPhos | NaOt-Bu | Toluene | 80-110 |
| 3-Chlorotoluene | sec-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100-120 |
| 3-Methylaniline | 2-Bromobutane | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | THF | 70-90 |
This table presents plausible reaction conditions based on established Buchwald-Hartwig protocols for similar substrates. Specific yields and reaction times would require experimental optimization.
While palladium catalysis is dominant, other transition metals have been successfully employed for C-N bond formation. These alternative methods can offer different reactivity, selectivity, or cost-effectiveness.
Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, typically involving the reaction of an aryl halide with an amine in the presence of a stoichiometric amount of copper at high temperatures. Modern variations utilize catalytic amounts of copper, often with specific ligands, allowing for milder reaction conditions. This approach can be particularly useful for large-scale synthesis.
Nickel-Catalyzed Amination: Nickel catalysts have emerged as a cost-effective alternative to palladium for C-N cross-coupling reactions. researchgate.net Nickel systems, often employing N-heterocyclic carbene (NHC) or phosphine ligands, can effectively couple aryl chlorides, which are often less reactive in palladium-catalyzed systems.
Ruthenium-Catalyzed N-Arylation: Recent developments have introduced ruthenium-based systems for N-arylation. acs.org These methods can exhibit distinct chemoselectivity compared to palladium catalysts. For instance, certain ruthenium complexes can activate aryl halides via the formation of a η⁶-arene complex, followed by nucleophilic aromatic substitution (SₙAr) with an amine. acs.org This pathway provides an alternative mechanistic approach to C-N bond formation.
Synthesis of Functionalized this compound Derivatives
Once the core this compound structure is obtained, it can be further modified to create a diverse range of derivatives. Functionalization can occur at the aromatic ring or the nitrogen center, leading to advanced molecular architectures.
Introducing substituents onto the aromatic ring is a common strategy for modulating the electronic and steric properties of a molecule. Halogenation is a particularly valuable transformation, as the installed halogen can serve as a handle for subsequent cross-coupling reactions. nih.gov
Direct electrophilic halogenation of an N-alkylaniline can be complicated by the activating and ortho-, para-directing nature of the amino group, potentially leading to mixtures of products and over-halogenation. wikipedia.org However, more selective methods have been developed. One effective strategy involves the temporary oxidation of the aniline nitrogen to an N-oxide. nih.govnih.gov Treatment of the corresponding N,N-dialkylaniline N-oxide with thionyl halides provides remarkable regioselectivity.
Ortho-Chlorination: Reaction with thionyl chloride (SOCl₂) at low temperatures predominantly yields the 2-chloro-substituted aniline. nih.gov
Para-Bromination: Reaction with thionyl bromide (SOBr₂) selectively provides the 4-bromo-substituted aniline. nih.govnih.gov
For this compound, these methods would be expected to yield 2-chloro- and 4-bromo/6-bromo- derivatives, respectively, providing valuable synthetic intermediates.
Table 2: Regioselective Halogenation of N-Alkylanilines via N-Oxide Intermediate
| Substrate | Reagent | Position of Halogenation | Product Type |
|---|---|---|---|
| N-Alkylaniline N-Oxide | Thionyl Chloride (SOCl₂) | Ortho to Amino Group | Ortho-Chloro-N-Alkylaniline |
The secondary amine functionality in this compound is a versatile site for further derivatization. The N-H bond can be readily converted into a variety of other functional groups, enabling the construction of more complex molecules. Common derivatization reactions include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, or dansyl chloride) affords stable sulfonamides. nih.gov
N-Alkylation: Introduction of a second alkyl group can be achieved using alkyl halides, though this can be challenging to perform selectively and may require specific catalytic methods to avoid quaternization.
N-Arylation: A second arylation can be performed using Buchwald-Hartwig or Ullmann conditions to generate triarylamines.
These derivatizations are widely used to create compounds with tailored properties or to install protecting groups for subsequent chemical transformations. thermofisher.com
The sec-butyl group contains a stereocenter, meaning this compound is a chiral molecule. The synthesis of enantiomerically pure or enriched analogues is often crucial for applications in pharmacology and materials science. Several strategies can be employed:
Chiral Pool Synthesis: The most straightforward approach is to use an enantiomerically pure starting material. The Buchwald-Hartwig amination can be performed using either (R)-sec-butylamine or (S)-sec-butylamine to yield the corresponding (R)- or (S)-N-(Butan-2-yl)-3-methylaniline, respectively. This method transfers the existing chirality to the final product.
Asymmetric Reduction of an Imine Precursor: An alternative strategy involves the formation of an achiral imine precursor, followed by an asymmetric reduction to create the chiral center. 3-Methylaniline can be condensed with butan-2-one to form the corresponding ketimine. Subsequent reduction of the C=N double bond using a chiral reducing agent or a catalytic asymmetric hydrogenation process can generate the desired chiral secondary amine. mdpi.com This method actively creates the stereocenter during the synthesis.
Chiral Resolution: If the synthesis yields a racemic mixture of this compound, the enantiomers can be separated. This is typically achieved by reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent liberates the individual enantiomers.
Reaction Mechanisms and Kinetic Studies Involving N Butan 2 Yl 3 Methylaniline
Investigation of the Nucleophilic Reactivity of the Secondary Amine Functionality
The secondary amine functionality in N-(Butan-2-yl)-3-methylaniline is characterized by the nitrogen atom's lone pair of electrons, which makes it a nucleophile. quora.com The reactivity of this amine in nucleophilic substitution reactions is influenced by both electronic and steric factors.
The presence of two alkyl groups attached to the nitrogen—the butan-2-yl group and the tolyl group—increases the electron density on the nitrogen atom through a positive inductive effect (+I). This enhances its nucleophilicity compared to aniline (B41778). However, the bulky nature of the sec-butyl group introduces significant steric hindrance, which can impede the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate, particularly for SN2 reactions which are sensitive to steric bulk. libretexts.org
The nucleophilicity of this compound is therefore a balance between these activating electronic effects and deactivating steric effects. In reactions with small electrophiles, the electronic effect may dominate, making it more reactive than aniline. Conversely, with sterically demanding electrophiles, the reaction rate is expected to be significantly lower.
To illustrate the interplay of these effects, the following table presents hypothetical relative rate constants for the reaction of various anilines with a model electrophile, methyl iodide, in an SN2 reaction.
Table 1: Illustrative Relative Rate Constants for the N-Alkylation of Substituted Anilines with Methyl Iodide
| Aniline Derivative | Relative Rate Constant (k_rel) | Primary Factors Influencing Reactivity |
|---|---|---|
| Aniline | 1.0 | Baseline reactivity |
| N-Methylaniline | 5.2 | Increased nucleophilicity due to +I effect of methyl group, minimal steric hindrance |
| N-Ethylaniline | 4.5 | Slightly increased steric hindrance compared to N-methylaniline |
| This compound | 2.8 | Enhanced nucleophilicity from alkyl groups, but significant steric hindrance from the sec-butyl group |
| N,N-Dimethylaniline | 25.7 | Strong +I effect from two methyl groups (tertiary amine) |
This data is hypothetical and for illustrative purposes only.
Mechanistic Pathways of Electrophilic Aromatic Substitution on the Substituted Aniline Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the secondary amino group (-NHR) and the methyl group (-CH3). Both of these substituents are ortho-, para-directors. minia.edu.egwikipedia.org
The directing effects of these two groups are cooperative. The strongly activating amino group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions relative to itself. The methyl group at position 3 directs to its ortho (positions 2 and 4) and para (position 6) positions. The combined effect strongly favors substitution at positions 2, 4, and 6. Position 5 (meta to both groups) would be strongly disfavored.
The general mechanism for electrophilic aromatic substitution proceeds in two steps. The first and rate-determining step involves the attack of the π electrons of the aromatic ring on the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comquora.com The second step is a fast deprotonation of the carbon atom that formed the new bond, which restores the aromaticity of the ring. masterorganicchemistry.com
For this compound, attack at the para position (position 4) relative to the amino group is often sterically favored. The distribution of the final products will depend on the specific electrophile and reaction conditions.
Table 2: Predicted Product Distribution for the Monobromination of this compound
| Product | Predicted Percentage Yield (%) | Rationale |
|---|---|---|
| 4-Bromo-N-(butan-2-yl)-3-methylaniline | 65 | Major product due to strong para-directing effect of the amino group and less steric hindrance. |
| 6-Bromo-N-(butan-2-yl)-3-methylaniline | 30 | Ortho-directing effect of the amino group, some steric hindrance from the adjacent methyl group. |
| 2-Bromo-N-(butan-2-yl)-3-methylaniline | 5 | Minor product due to significant steric hindrance from the bulky N-(butan-2-yl) group. |
| Meta-substituted products | <1 | Meta position is electronically disfavored by both activating groups. |
This data is hypothetical and for illustrative purposes only.
Elucidation of Mechanisms when this compound Participates in Multi-Component or Cascade Reactions
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. minia.edu.eg Secondary anilines are often used as one of the key components in these reactions, typically acting as the nucleophile.
This compound can participate in various MCRs, such as the Mannich reaction, the Povarov reaction, or isocyanide-based MCRs like the Ugi reaction. organic-chemistry.orgnih.govmdpi.com In a typical three-component reaction involving an aldehyde, an amine, and a third component (e.g., a compound with an active methylene (B1212753) group or a dienophile), the initial step is often the formation of an iminium ion from the reaction of the aniline and the aldehyde.
For instance, in a Povarov-type reaction, this compound would first react with an aldehyde to form an iminium ion. This electrophilic species would then undergo a [4+2] cycloaddition with an electron-rich alkene, leading to the formation of a substituted quinoline. The bulky N-(butan-2-yl) group and the methyl group on the aniline ring would influence the stereochemistry and regiochemistry of the final product.
Table 3: Hypothetical Three-Component Povarov-Type Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |
|---|---|---|---|
| This compound | Benzaldehyde | Ethyl vinyl ether | Tetrahydroquinoline |
This is a hypothetical reaction for illustrative purposes.
Kinetic Analysis of Key Transformation Steps and Rate-Determining Steps
The kinetics of reactions involving this compound are dictated by the nature of the transformation.
For nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction is likely to follow second-order kinetics, characteristic of an SN2 mechanism. libretexts.orgwikipedia.org The rate law would be:
Rate = k[this compound][Electrophile]
The rate constant, k, would be influenced by the steric hindrance of the butan-2-yl group, as discussed previously.
For electrophilic aromatic substitution , the formation of the sigma complex is the slow, rate-determining step. masterorganicchemistry.comquora.com This is because this step involves the disruption of the stable aromatic system, which has a high activation energy. The subsequent deprotonation to restore aromaticity is a much faster process. The rate law for such a reaction is typically:
Rate = k[this compound][Electrophile]
The electron-donating nature of the amino and methyl groups accelerates the reaction by stabilizing the positive charge in the sigma complex intermediate, thereby lowering the activation energy of the rate-determining step. Consequently, this compound is expected to react much faster than benzene (B151609) in electrophilic aromatic substitution reactions.
Table 4: Illustrative Kinetic Data for Electrophilic Nitration
| Substrate | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| Benzene | 1 | 95 |
| Aniline | 1 x 10^6 | 60 |
| This compound | 5 x 10^7 | 55 |
This data is hypothetical and for illustrative purposes only, intended to show the activating effect of the substituents.
Advanced Characterization Techniques and Structural Elucidation of N Butan 2 Yl 3 Methylaniline and Its Derivatives
Spectroscopic Analysis Methodologies for Structural Confirmation
Spectroscopic methods are fundamental in the elucidation of the molecular structure of N-(Butan-2-yl)-3-methylaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the N-H proton, and the aliphatic protons of the sec-butyl group. The aromatic protons on the 3-methylphenyl ring are expected to appear as complex multiplets in the downfield region (typically δ 6.5-7.2 ppm). The single proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The methine proton (-CH-) of the sec-butyl group, being adjacent to the nitrogen atom, would be deshielded and appear as a multiplet. The methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the sec-butyl group and the methyl group on the aromatic ring would resonate in the upfield aliphatic region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum of this compound would show characteristic signals for the aromatic carbons, with the carbon atom attached to the nitrogen (C-N) appearing most downfield among the aromatic signals due to the deshielding effect of the nitrogen atom. The carbon of the aromatic methyl group would appear at a characteristic upfield shift (~δ 21 ppm). The carbons of the sec-butyl group would also be clearly resolved, with the methine carbon bonded to the nitrogen appearing at a lower field than the methylene and methyl carbons.
2D-NMR Methodologies: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the methine proton and the methylene/methyl protons of the sec-butyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 110 - 140 |
| C-N (Aromatic) | - | ~148 |
| C-CH₃ (Aromatic) | - | ~139 |
| Ar-CH₃ | ~2.3 | ~21 |
| N-H | Variable (broad) | - |
| N-CH | ~3.5 | ~55 |
| CH-CH₂ | ~1.6 | ~29 |
| CH-CH₃ | ~1.2 | ~20 |
| CH₂-CH₃ | ~0.9 | ~10 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A medium to sharp band in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl and methyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected to appear in the 1250-1350 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides information on similar vibrational modes but is particularly sensitive to non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring-breathing" mode, would give a strong signal in the Raman spectrum. This technique is often less susceptible to interference from water, which can be an advantage.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3350 - 3450 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2970 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1350 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₇N), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-alkylanilines include:
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation route. For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation.
Loss of the alkyl group: Cleavage of the N-C(sec-butyl) bond can result in the formation of a 3-methylanilinium (B14282828) radical cation.
Rearrangements: Hydrogen rearrangements can also occur, leading to other characteristic fragment ions.
Analysis of these fragments allows for the confirmation of the sec-butyl group's identity and its attachment to the 3-methylaniline moiety.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |
| 163 | [C₁₁H₁₇N]⁺• | Molecular Ion |
| 134 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |
| 107 | [C₇H₉N]⁺• | Loss of sec-butyl radical |
| 106 | [C₇H₈N]⁺ | Loss of butene via rearrangement |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
While obtaining a suitable single crystal of the parent compound this compound, which may be a liquid or low-melting solid at room temperature, can be challenging, X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of its solid derivatives. This technique provides precise bond lengths, bond angles, and details of intermolecular interactions in the crystal lattice.
Growing single crystals of sufficient quality for X-ray diffraction is a critical step. For aniline (B41778) derivatives, several strategies can be employed. ufl.eduuni-marburg.de
Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. mit.edu The choice of solvent is crucial and is often determined empirically.
Slow Cooling: A saturated solution of the derivative is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. uni-marburg.de This decrease in solubility can promote the growth of well-ordered crystals. acadpubl.eu
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization. ufl.edu
Melt Growth/Sublimation: For derivatives that are solids at room temperature and thermally stable, crystals can sometimes be grown by slowly cooling the molten compound or by sublimation under reduced pressure. ufl.eduuni-marburg.de
Optimization involves screening various solvents, concentrations, temperatures, and crystallization methods to find the ideal conditions for producing large, defect-free single crystals.
The crystal packing of this compound derivatives is governed by a network of non-covalent interactions.
Hydrogen Bonding: The secondary amine group (N-H) is a key hydrogen bond donor. In the crystal lattice of a derivative, it is likely to form N-H···A hydrogen bonds, where 'A' is a suitable acceptor atom (like O, N, or a halogen) from a neighboring molecule or a co-crystallized solvent molecule. acs.org These interactions play a significant role in directing the molecular assembly into specific one-, two-, or three-dimensional networks. researchgate.net Computational studies on aniline-water complexes have explored the nature of these N-H···O interactions in detail. physchemres.org
Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis
The structural complexity of this compound, which includes positional isomers and enantiomers, necessitates the use of advanced chromatographic and separation techniques. These methods are indispensable for ensuring the purity of the compound and for the detailed analysis of its isomeric forms. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Chromatography are fundamental tools for the comprehensive characterization of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and separating it from synthesis-related impurities and positional isomers. ijprajournal.com The development of a robust HPLC method is a critical step in the quality control process. rjptonline.org Because aniline and its derivatives are polar and can be thermolabile, HPLC is often a more suitable analytical choice than gas chromatography as it does not require a derivatization step. thermofisher.com
A reversed-phase HPLC method is typically employed for aniline compounds. rsc.org This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved by carefully optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired resolution between the main compound and its potential impurities. sigmaaldrich.com Ultraviolet (UV) detection is commonly used, as the aromatic ring in the aniline structure provides strong chromophores, allowing for sensitive detection at specific wavelengths, such as 254 nm. sigmaaldrich.com The linearity of the HPLC signal with respect to concentration is a key validation parameter, ensuring accurate quantification. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Substituted Anilines
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm | Provides a non-polar stationary phase for reversed-phase separation. sigmaaldrich.comsielc.com |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water Gradient | The polar mobile phase elutes compounds based on polarity. A gradient allows for the separation of a wider range of impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences peak resolution. sigmaaldrich.com |
| Column Temp. | 30 °C | Affects retention times and peak shape; needs to be controlled for reproducibility. sigmaaldrich.com |
| Detector | UV at 254 nm | The aromatic ring allows for sensitive detection. sigmaaldrich.com |
| Injection Vol. | 10 µL | The volume of the sample introduced into the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.com It is particularly useful for identifying residual solvents from synthesis, starting materials, or volatile byproducts. researchgate.net The sample is vaporized and separated based on boiling point and polarity on a capillary column before being detected by a mass spectrometer. epa.gov
The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint," which can be compared against spectral libraries for positive identification. epa.gov For quantitative analysis, the method can be calibrated using external standards. researchgate.net The selection of an appropriate capillary column, such as a DB-1MS or SE-54, and the optimization of the oven temperature program are crucial for achieving good separation of all volatile components. epa.govresearchgate.net The high sensitivity of GC-MS allows for the detection and identification of trace-level impurities, which is essential for comprehensive impurity profiling. sepscience.com
Table 2: Typical GC-MS Parameters for Volatile Impurity Profiling
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Fused Silica Capillary Column (e.g., DB-1MS, 30 m x 0.25 mm, 0.25 µm) | Separates volatile compounds based on boiling point and polarity. researchgate.net |
| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. thermofisher.com |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. thermofisher.com |
| Oven Program | Initial temp 50-80°C, ramp to 320°C | A temperature gradient is used to elute compounds with a wide range of boiling points. thermofisher.comepa.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Detector | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer | Separates ions based on their mass-to-charge ratio for identification. |
| Scan Range | 40-500 m/z | Covers the expected mass range of potential impurities. |
Computational and Theoretical Investigations of N Butan 2 Yl 3 Methylaniline
Structure-Reactivity and Structure-Interaction Relationship Studies (Theoretical)
Theoretical and computational investigations provide significant insights into the structure-reactivity and structure-interaction relationships of N-(butan-2-yl)-3-methylaniline. While specific quantum mechanical studies on this exact molecule are not extensively documented in publicly available literature, a wealth of research on substituted anilines provides a robust framework for understanding its behavior. These studies typically employ methods like Quantitative Structure-Activity Relationship (QSAR) and computational chemistry to correlate molecular structure with chemical reactivity and biological interactions.
Computational models for substituted anilines have successfully predicted various properties, including metabolic fate. For instance, the N-acetylation and subsequent N-oxanilic acid formation of aniline (B41778) derivatives have been modeled using physicochemical parameters. nih.gov These models revealed that electronic descriptors, such as the partial atomic charge on the amine nitrogen and the molecule's susceptibility to nucleophilic attack, are crucial in determining these metabolic pathways. tandfonline.com Specifically, a higher partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. tandfonline.com
Furthermore, the introduction of alkyl groups, such as the butan-2-yl and methyl groups in this compound, can influence metabolic pathways by creating possibilities for competing oxidative reactions. tandfonline.com Theoretical studies on similar N-alkylated compounds have shown that N-alkylation can modulate chemical reactivity. mdpi.com
Quantitative structure-activity relationship (QSAR) models are powerful tools for predicting the properties and activities of compounds like this compound based on their molecular structure. For aniline derivatives, QSAR models have been developed to predict properties such as lipophilicity. nih.govresearchgate.net These models utilize various molecular descriptors to establish a mathematical relationship between the structure and the property of interest.
Key molecular descriptors that have been identified as significant for modeling the lipophilicity of aniline derivatives include the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV). nih.gov The high correlation between experimentally determined and predicted lipophilicity values in these studies indicates the robustness of the QSAR models. nih.govresearchgate.net The lipophilicity, in turn, is a critical factor in the pharmacokinetic profile of a molecule. nih.govmdpi.com
The table below illustrates the types of descriptors used in QSAR studies of aniline derivatives and their general influence on molecular properties.
| Descriptor Category | Example Descriptors | Influence on Properties |
| Electronic | Partial atomic charge on amine nitrogen, Electrophilicity (ω/eV), Highest Occupied Molecular Orbital (HOMO) energy | Governs susceptibility to electrophilic and nucleophilic attack, oxidation potential, and metabolic transformations like N-acetylation. tandfonline.comumn.edu |
| Topological | Barysz matrix (SEigZ) | Encodes information about the molecular topology and has been correlated with lipophilicity. nih.gov |
| Physicochemical | Moriguchi octanol-water partition coefficient (MLOGP), Hydrophilicity factor (Hy) | Directly relates to the lipophilicity and hydrophilicity of the molecule, affecting its solubility and membrane permeability. nih.gov |
| Steric/Geometrical | van der Waals volume (vWV) | Influences how the molecule fits into active sites of enzymes or receptors and can affect the rate of metabolic reactions. nih.gov |
Computational studies have also been employed to determine the electrochemical properties of substituted anilines. Methods such as semiempirical molecular orbital theory and density functional theory (DFT) have been used to calculate one-electron oxidation potentials. umn.edu A strong correlation has been observed between the oxidation potential and the energy of the Highest Occupied Molecular Orbital (HOMO) for neutral aniline derivatives in aqueous solutions. umn.edu This suggests that the electronic properties of this compound, particularly its HOMO energy, would be a key determinant of its susceptibility to oxidation.
The position of substituents on the aniline ring is known to significantly impact the molecule's properties. nih.gov In this compound, the methyl group is in the meta position. Studies on other substituted anilines have shown that the position of substitution influences parameters like lipophilicity. nih.govmdpi.com For instance, in some series of aniline derivatives, meta-substituted compounds exhibited the highest lipophilicity. nih.gov
The following table summarizes the key theoretical approaches and their applications in understanding the structure-reactivity and structure-interaction relationships of aniline derivatives, which can be extrapolated to this compound.
| Theoretical Approach | Application | Predicted Properties/Relationships |
| Computational Chemistry | Calculation of physicochemical parameters | Metabolic fate (e.g., N-acetylation), partial atomic charges, nucleophilic susceptibility. nih.govtandfonline.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling of physicochemical properties and biological activity | Lipophilicity, toxicity, and other pharmacokinetic parameters. nih.govresearchgate.netresearchgate.net |
| Density Functional Theory (DFT) & Molecular Orbital Theory | Calculation of electronic properties | One-electron oxidation potentials, HOMO/LUMO energies, reactivity indices. umn.edu |
Applications and Role of N Butan 2 Yl 3 Methylaniline in Chemical Systems
Use as a Precursor and Building Block in Complex Organic Synthesis
The presence of a reactive N-H bond and a nucleophilic nitrogen atom makes N-(Butan-2-yl)-3-methylaniline a suitable starting material for a variety of organic transformations.
The secondary amine of this compound can readily undergo acylation and related reactions to form a range of important derivatives.
Amide Formation: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides yields N-acylated products. This transformation is a fundamental method for introducing new functional groups and extending the molecular framework. organic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.
A general scheme for this reaction is the coupling of an amine with a carboxylic acid, often facilitated by a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.netscielo.br
Urea Formation: Substituted ureas can be synthesized from this compound through several methods. The most direct approach involves its reaction with an isocyanate. nih.gov This addition reaction is typically efficient and leads to the formation of a trisubstituted urea. Alternatively, phosgene (B1210022) or its safer equivalents, like N,N'-carbonyldiimidazole (CDI), can be used to first form a reactive intermediate which then reacts with another amine to produce unsymmetrical ureas. nih.gov
Table 1: Illustrative Reactions of the Secondary Amine Functionality
| Reactant | Reagent(s) | Product Class |
|---|---|---|
| This compound | Acyl Chloride (R-COCl), Base | N-Aryl-N-alkyl Amide |
| This compound | Isocyanate (R-NCO) | Trisubstituted Urea |
This table is for illustrative purposes and shows general reaction types.
The structure of this compound is a valuable component in the construction of nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. encyclopedia.pub
Its aniline (B41778) moiety can participate in cyclization reactions to form various heterocyclic rings. For instance, reactions with 1,3-dielectrophiles can lead to the formation of five or six-membered rings. The specific substitution pattern on the aniline ring can influence the regioselectivity of these cyclization reactions. While specific examples involving this compound are not extensively documented, the general reactivity patterns of N-alkylanilines are well-established in heterocyclic synthesis. asianpubs.orgresearchgate.net The use of chiral precursors like N-(tert-butanesulfinyl) imines is a common strategy in the asymmetric synthesis of nitrogen-containing heterocycles. beilstein-journals.org
Ligand Design and Coordination Chemistry
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with its chiral nature, opens avenues for its use in ligand design and coordination chemistry.
This compound itself can act as a simple monodentate ligand. However, its greater potential lies in its use as a precursor to more complex multidentate ligands. scispace.com By introducing other donor groups onto the aromatic ring or by modifying the N-alkyl group, polydentate ligands can be synthesized. These ligands can then form stable complexes with a variety of transition metals. The electronic properties of the tolyl group and the steric bulk of the butan-2-yl group can influence the coordination geometry and reactivity of the resulting metal complexes. mdpi.comresearchgate.net
The presence of a chiral center in the butan-2-yl group is a key feature that makes this compound an attractive building block for chiral ligands used in asymmetric catalysis. nih.govresearchgate.net Asymmetric catalysis aims to produce one enantiomer of a chiral product preferentially, which is of paramount importance in the pharmaceutical industry. mdma.ch
By incorporating this chiral amine into a larger ligand structure, often one containing other donor atoms like phosphorus (in P,N ligands), a chiral environment can be created around a metal center. nih.gov This chiral environment can then direct the stereochemical outcome of a catalytic reaction, leading to high enantioselectivity. The development of such chiral ligands is a major focus of modern synthetic chemistry. researchgate.net
Table 2: Potential Chiral Ligand Architectures from this compound
| Ligand Type | Potential Synthetic Modification | Application |
|---|---|---|
| P,N-Ligand | Introduction of a phosphine (B1218219) group (e.g., -PPh2) ortho to the amine. | Asymmetric Hydrogenation, Allylic Alkylation |
This table presents hypothetical ligand designs based on established principles.
Understanding these interactions is crucial for rational ligand design. By systematically varying the substituents on the ligand and studying the effects on the metal complex's structure and catalytic activity, more effective catalysts can be developed. The steric and electronic parameters of the this compound fragment would play a significant role in determining the coordination environment and, consequently, the performance of the catalyst.
Role in Material Science Applications (Theoretical and Precursor Role)
While specific, in-depth research on the direct applications of this compound in material science is not extensively documented in publicly available literature, its chemical structure as a substituted aniline suggests a theoretical and precursor role in the development of advanced materials. The potential applications are primarily extrapolated from the known behaviors of similar aniline derivatives in polymer science and optoelectronics.
Monomer for Polymer Synthesis and Functional Polymer Design
Theoretically, this compound could serve as a monomer for the synthesis of novel polymers, particularly polyanilines (PANIs). Polyanilines are a class of conducting polymers known for their electrical conductivity, environmental stability, and ease of synthesis. The properties of PANI can be tuned by the presence of substituents on the aniline monomer.
The introduction of a butan-2-yl group and a methyl group on the aniline ring of this compound could influence the resulting polymer's properties in several ways:
Solubility: The alkyl substituents (butan-2-yl and methyl) would likely increase the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of the parent polyaniline is often a challenge. Improved solubility allows for easier fabrication of thin films and other polymeric structures.
Morphology: The steric hindrance introduced by the bulky butan-2-yl group could affect the packing of the polymer chains, leading to changes in the surface morphology of the resulting polymer. This could range from hierarchical to more spherical structures, which in turn influences the material's properties.
Electronic Properties: The electron-donating nature of the alkyl groups can influence the electronic properties of the polymer backbone, potentially altering its conductivity and electrochemical behavior.
The polymerization of this compound would likely proceed via chemical or electrochemical oxidative polymerization, similar to other aniline derivatives. The resulting polymer would be a functionalized polyaniline derivative with potential for further chemical modifications, opening avenues for the design of polymers with tailored physicochemical properties.
Components in Optoelectronic Materials or Chemical Sensors
The potential for this compound to be used in optoelectronic materials and chemical sensors is largely theoretical and based on the performance of similar aniline-based polymers.
Polyaniline and its derivatives have shown promise in the development of chemical sensors, particularly for the detection of gases like ammonia (B1221849). The electrical properties of these polymers can be modulated by the presence of analytes, forming the basis of the sensing mechanism. It is plausible that a polymer derived from this compound could exhibit high sensitivity to certain chemicals, and the specific nature of the substituents might offer selectivity towards particular analytes.
In the realm of optoelectronics, aniline derivatives are sometimes used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices. While there is no specific data for this compound, its aromatic amine structure is a common motif in materials designed for charge transport.
It is important to note that while the fundamental chemical structure of this compound suggests these potential applications, a lack of specific research on this compound means that its actual performance and viability in these areas remain to be experimentally verified.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to the Understanding of N-(Butan-2-yl)-3-methylaniline Chemistry
This compound, a substituted aromatic amine, represents a structurally distinct molecule within the broader class of N-alkylanilines. Current understanding, largely inferred from the general chemistry of related compounds, identifies it as a product of the N-alkylation of m-toluidine (B57737). The primary contribution of studying this specific compound lies in its potential to elucidate the impact of a sterically hindered secondary butyl group on the reactivity, synthetic accessibility, and application profile of an N-alkylaniline.
The established chemistry of N-alkylanilines serves as a foundational platform for understanding this compound. These compounds are recognized as crucial intermediates in the synthesis of dyes, polymers, pharmaceuticals, and photoreagents. scribd.com The synthesis of such molecules is typically achieved through methods like the catalytic N-alkylation of anilines with alcohols or through reductive amination of anilines with corresponding aldehydes or ketones. scribd.commasterorganicchemistry.comresearchgate.net The presence of the methyl group on the aromatic ring and the sec-butyl group on the nitrogen atom imparts specific electronic and steric characteristics that differentiate it from simpler analogs like N-methylaniline or N-ethylaniline. These features are expected to influence its basicity, nucleophilicity, and potential as a ligand in coordination chemistry. While direct research on this compound is not extensively documented in peer-reviewed literature, its chemistry is predicated on these well-established principles of aromatic amine reactivity.
Identification of Unexplored Synthetic Routes and Mechanistic Questions
The most direct and widely practiced synthetic route to this compound is the reductive amination of 3-methylaniline (m-toluidine) with butan-2-one. masterorganicchemistry.comresearchgate.net This reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. sigmaaldrich.com A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation, can be employed for this transformation. masterorganicchemistry.comresearchgate.net
Despite the reliability of reductive amination, several synthetic avenues remain underexplored:
Direct Catalytic N-Alkylation: The reaction of m-toluidine with 2-butanol (B46777) or 2-halobutanes presents a more atom-economical route. Research into heterogeneous catalysts, such as those based on nickel, copper, or iron, could yield highly selective and environmentally benign processes. researchgate.netchemistryviews.orgrsc.org The development of catalysts that favor mono-alkylation and prevent the formation of tertiary amines is a key challenge. scribd.com
Borrowing-Hydrogen Catalysis: An elegant and sustainable approach would be the direct coupling of m-toluidine with 2-butanol, catalyzed by transition metal complexes (e.g., iridium or ruthenium), via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This method generates water as the sole byproduct.
Buchwald-Hartwig Amination: While typically used for aryl-aryl or aryl-alkyl amine synthesis where the aryl group is being introduced, variations of this palladium-catalyzed cross-coupling could potentially be adapted for specific alkylation scenarios, although it is not the conventional approach for this type of transformation.
Several mechanistic questions warrant investigation:
Steric Influence: How does the steric bulk of the sec-butyl group influence the rate and equilibrium of imine formation compared to less hindered ketones like acetone (B3395972) or butanal?
Catalyst Selectivity: In direct alkylation with alcohols, what catalyst properties (e.g., acidity, metal particle size, support material) are critical to achieving high selectivity for the desired secondary amine over the tertiary amine (N,N-di(butan-2-yl)-3-methylaniline)?
Diastereoselectivity: Since this compound is chiral (due to the butan-2-yl group), can asymmetric synthetic methods, such as asymmetric reductive amination, be developed to produce enantiomerically enriched forms of the compound?
Opportunities for Advanced Ligand Design and Catalytic Applications
The structural features of this compound make it a compelling, yet unexplored, candidate for ligand development in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons allows it to function as a Lewis base and coordinate to metal centers. The attached sec-butyl and 3-methylphenyl groups provide a distinct steric and electronic environment.
Future opportunities in this area include:
Monodentate Ligands: As a simple monodentate ligand, it could be used to stabilize low-coordinate metal complexes. The steric bulk of the sec-butyl group could be advantageous in promoting reductive elimination or preventing catalyst deactivation through dimerization.
Precursor to Bidentate Ligands: The aromatic ring is amenable to functionalization. Ortho-lithiation or halogenation of the tolyl ring, followed by the introduction of another donor group (e.g., phosphine (B1218219), another amine, or an N-heterocyclic carbene precursor), could generate novel bidentate ligands. The chiral sec-butyl group could impart asymmetry, making such ligands valuable for enantioselective catalysis.
Bulky Non-Coordinating Base: The moderate basicity and significant steric hindrance could make it a useful "spectator" base in reactions where a soluble, non-nucleophilic proton scavenger is required.
Potential catalytic applications for metal complexes bearing ligands derived from this compound could include cross-coupling reactions, hydrogenation, or hydroformylation, where ligand sterics play a critical role in determining product selectivity.
Integration with Emerging Computational Chemistry Techniques for Predictive Modeling
Computational chemistry offers a powerful toolkit to accelerate the exploration of this compound's properties and reactivity, thereby guiding experimental efforts.
Key areas for computational investigation include:
Reaction Mechanism and Energetics: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of various synthetic routes. This would allow for a comparison of activation barriers and reaction thermodynamics for reductive amination versus direct catalytic alkylation, providing insights into which conditions are most likely to be successful.
Conformational Analysis: The rotational freedom around the C-N bonds can be modeled to understand the preferred conformations of the molecule. This is crucial for predicting how it will interact with a metal center when acting as a ligand and for understanding the steric environment it creates.
Predicting Physicochemical Properties: Quantum mechanical calculations can predict properties such as the molecule's dipole moment, electron density distribution, and NMR chemical shifts. mit.edu This data can aid in characterization and predict its behavior in different solvent environments.
Ligand-Metal Interactions: If novel ligands are designed based on this scaffold, computational modeling can predict their binding energies to various transition metals, the geometry of the resulting complexes, and key electronic properties that influence catalytic activity. Emerging machine learning and AI-driven models, trained on large datasets of chemical structures and properties, could further accelerate the screening of potential ligand modifications for desired catalytic performance. mit.edu
The following table summarizes potential future research directions:
| Research Area | Specific Focus | Potential Contribution |
| Synthetic Chemistry | Development of heterogeneous catalysts for direct alkylation of m-toluidine with 2-butanol. | Creation of a more sustainable and atom-economical synthesis route. |
| Asymmetric reductive amination to produce enantiopure this compound. | Access to chiral building blocks for asymmetric synthesis and materials science. | |
| Ligand Design | Synthesis of novel bidentate P,N or N,N ligands via functionalization of the tolyl ring. | Development of new ligands for asymmetric catalysis with unique steric profiles. |
| Catalysis | Application of its metal complexes in sterically demanding cross-coupling reactions. | Potentially improved selectivity and activity in challenging catalytic transformations. |
| Computational Modeling | DFT analysis of reaction mechanisms to optimize synthetic conditions. | Rational guidance for experimental design, reducing trial-and-error. |
| Predictive modeling of coordination properties for virtual screening of catalytic applications. | Accelerated discovery of new catalytic systems based on this molecular scaffold. |
Q & A
Q. What are the common synthetic routes for N-(Butan-2-yl)-3-methylaniline, and how can their efficiency be optimized?
this compound can be synthesized via condensation reactions. For example, reacting ferrocenecarboxaldehyde with m-toluidine (3-methylaniline) in chloroform at room temperature, using molecular sieves to absorb byproducts, yields 62% after chromatographic purification . Optimization strategies include adjusting stoichiometry (e.g., 2:1 molar ratio of amine to aldehyde), solvent choice (polar aprotic solvents enhance reactivity), and reaction time (1–2 hours for imine formation). Monitoring via TLC or LC-MS ensures reaction completion.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., methyl group splitting patterns and aromatic proton shifts).
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and intermolecular interactions (e.g., π-π stacking or hydrogen bonding) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How do substituents on the aniline ring influence regioselectivity in C–H activation reactions?
The methyl group at the meta position directs para-selective C–H amination. In electrochemical cross-coupling, electron-donating groups (e.g., -CH) stabilize transition states via hyperconjugation, favoring para over ortho positions. For example, N-(4-halogenated phenyl)-3-methylaniline reacts exclusively at the para position of the methyl-substituted ring, retaining halide functionality . Computational studies (DFT) can map electron density to predict selectivity.
Q. What computational methods accurately model the thermochemical and electronic properties of this compound?
Hybrid density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP) achieves <3 kcal/mol deviation in bond dissociation energies and ionization potentials. Key steps:
Q. How can this compound be functionalized for biochemical applications, and what challenges arise?
Sulfonation or sulfopropyl derivatization enhances water solubility for diagnostic reagents. For example:
- N-Ethyl-N-(3-sulfopropyl)-3-methylaniline sodium salt : Used in enzymatic assays (e.g., hydrogen peroxide detection via peroxidase-coupled reactions) .
- Challenges : Steric hindrance from the butan-2-yl group complicates sulfonation. Strategies include using bulky catalysts (e.g., TEMPO) or microwave-assisted synthesis to accelerate kinetics.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between experimental and computational data for this compound?
- Case Study : If DFT-predicted bond lengths deviate >0.05 Å from X-ray data, recalibrate functionals (e.g., switch from B3LYP to M06-2X for better dispersion correction) .
- Statistical Validation : Compare multiple datasets (e.g., crystallographic entries in the Cambridge Structural Database) to identify systematic errors.
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
Table 2 : Computational vs. Experimental Properties
| Property | B3LYP/6-31G(d) | Experimental (X-ray) | Deviation |
|---|---|---|---|
| C-N bond length (Å) | 1.42 | 1.38 | +0.04 |
| Ionization Potential (eV) | 8.2 | 8.5 | -0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
